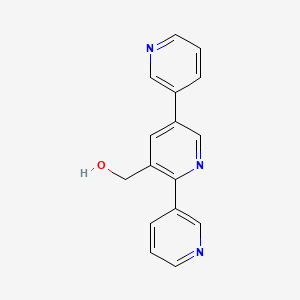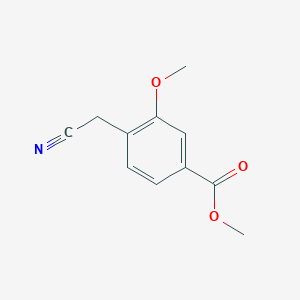
Methyl 4-(cyanomethyl)-3-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(cyanomethyl)-3-methoxybenzoate is an organic compound with the molecular formula C11H11NO3. It is a derivative of benzoic acid, featuring a methoxy group at the 3-position, a cyanomethyl group at the 4-position, and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(cyanomethyl)-3-methoxybenzoate typically involves the esterification of 4-(cyanomethyl)-3-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4-(cyanomethyl)-3-methoxybenzoic acid+methanolH2SO4Methyl 4-(cyanomethyl)-3-methoxybenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification process while minimizing by-products. Additionally, the reaction conditions, such as temperature and pressure, are optimized to achieve high conversion rates and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(cyanomethyl)-3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 4-(carboxymethyl)-3-methoxybenzoic acid.
Reduction: 4-(cyanomethyl)-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-(cyanomethyl)-3-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-(cyanomethyl)-3-methoxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, the ester group can be hydrolyzed by esterases to produce the corresponding acid and alcohol. The cyanomethyl group can undergo further metabolic transformations, leading to the formation of active metabolites that interact with cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-cyanobenzoate: Lacks the methoxy group, making it less reactive in certain substitution reactions.
Methyl 3-methoxybenzoate: Lacks the cyanomethyl group, affecting its reactivity in oxidation and reduction reactions.
4-(cyanomethyl)-3-methoxybenzoic acid: The acid form of the compound, which has different solubility and reactivity properties.
Uniqueness
Methyl 4-(cyanomethyl)-3-methoxybenzoate is unique due to the presence of both the methoxy and cyanomethyl groups, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations.
Propriétés
Formule moléculaire |
C11H11NO3 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
methyl 4-(cyanomethyl)-3-methoxybenzoate |
InChI |
InChI=1S/C11H11NO3/c1-14-10-7-9(11(13)15-2)4-3-8(10)5-6-12/h3-4,7H,5H2,1-2H3 |
Clé InChI |
KGDNHKFZIQBZJK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C(=O)OC)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


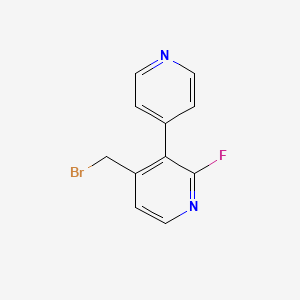
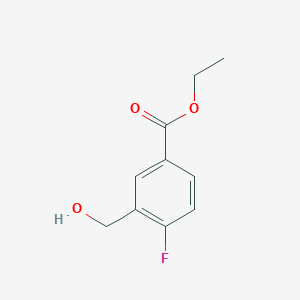
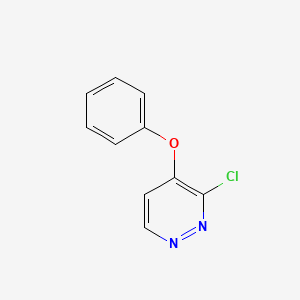
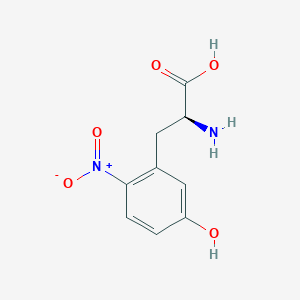
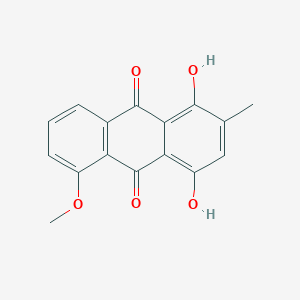
![Methyl 4-[(e)-2-methoxyethenyl]benzoate](/img/structure/B13147654.png)
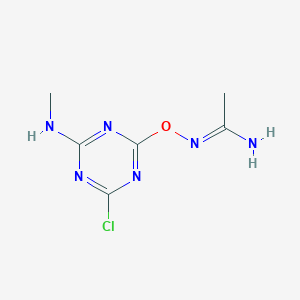
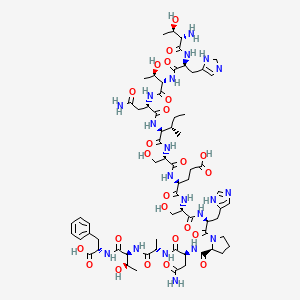
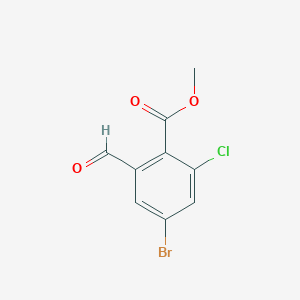
![2-chloro-1-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B13147675.png)
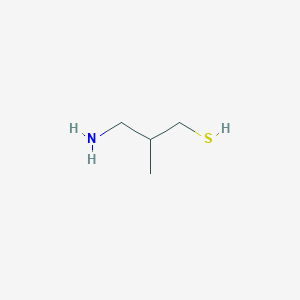
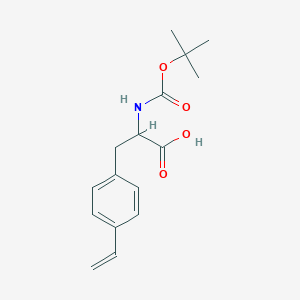
![tert-Butyl 1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13147695.png)
